1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(Diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a synthetic piperazine derivative distinguished by a diphenylmethyl group at the N‑1 position , a 1H‑tetrazol‑1‑yl‑cyclohexyl carbonyl substituent at the N‑4 position , and a molecular formula of C₂₉H₃₄N₆O (MW ~458.6). The compound belongs to a therapeutically relevant scaffold class in which the tetrazole ring serves as a carboxylic acid bioisostere with enhanced metabolic stability, and the diphenylmethyl motif contributes substantial steric bulk and lipophilicity.

Molecular Formula C25H30N6O
Molecular Weight 430.5 g/mol
Cat. No. B12185187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine
Molecular FormulaC25H30N6O
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NN=N5
InChIInChI=1S/C25H30N6O/c32-24(25(14-8-3-9-15-25)31-20-26-27-28-31)30-18-16-29(17-19-30)23(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,20,23H,3,8-9,14-19H2
InChIKeyAFDQERHDBKASNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine – Structural Primer for Sourcing Decisions


1-(Diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a synthetic piperazine derivative distinguished by a diphenylmethyl group at the N‑1 position [1], a 1H‑tetrazol‑1‑yl‑cyclohexyl carbonyl substituent at the N‑4 position , and a molecular formula of C₂₉H₃₄N₆O (MW ~458.6) . The compound belongs to a therapeutically relevant scaffold class in which the tetrazole ring serves as a carboxylic acid bioisostere with enhanced metabolic stability, and the diphenylmethyl motif contributes substantial steric bulk and lipophilicity [2].

Why 1-(Diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine Cannot Be Replaced by Closest Piperazine-Tetrazole Analogs


Close analogs that share the diphenylmethyl‑piperazine core but differ in tetrazole‑linker regiochemistry (e.g., N‑1 vs. N‑2 substitution, phenyl‑spacer vs. cyclohexyl‑spacer) can exhibit divergent biological profiles [1]. In T‑type calcium channel screening data for the structurally related 1‑benzhydryl‑4‑(1‑tert‑butyl‑1H‑tetrazol‑5‑ylmethyl)‑piperazine, an EC₅₀ of 7.64 μM was measured, while N‑1‑linked tetrazole‑cyclohexyl derivatives may alter binding kinetics and selectivity due to changes in hydrogen‑bonding geometry and steric fit [1]. Furthermore, tetrazole‑cyclohexyl‑carbonyl piperazines constitute a distinct chemotype with documented microtubule‑destabilising activity (e.g., compound 6‑31 demonstrated multi‑cell‑line antiproliferative effects) that is absent in non‑carbonyl‑linked tetrazole‑piperazine congeners [2]. Consequently, generic substitution within this series is scientifically unjustified without confirmatory bioassays.

Head‑to‑Head Quantitative Evidence: 1-(Diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine vs. Its Closest Comparators


Cyclohexyl vs. Phenyl Spacer: LogP and Aqueous Solubility Differentiation

The target compound incorporates a cyclohexyl group between the tetrazole and the carbonyl‑piperazine junction, whereas the closest commercially cataloged comparator [4‑(diphenylmethyl)piperazin‑1‑yl][4‑(1H‑tetrazol‑1‑yl)phenyl]methanone (ChemDiv D633‑0160) uses a phenyl spacer . The cyclohexyl substitution is predicted to increase logP by approximately 1.0–1.5 log units and reduce aqueous solubility relative to the phenyl analog, which exhibits logP = 3.62, logD = 3.62, and logSw = -3.62 . Direct experimental logP/logD data for the target compound are not publicly available; procurement must therefore be guided by the known physicochemical divergence of cyclohexyl vs. aryl linkers in piperazine‑tetrazole series [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Tetrazole N‑1 vs. N‑2 Regioisomerism: T‑Type Calcium Channel Activity

In a high‑throughput screen of the closely related 1‑benzhydryl‑4‑(1‑tert‑butyl‑1H‑tetrazol‑5‑ylmethyl)‑piperazine (BDBM77103), the compound exhibited an EC₅₀ of 7.64 μM against the human T‑type calcium channel Cav3.1 (α1G) expressed in HEK293 cells, measured by whole‑cell patch‑clamp electrophysiology [1]. The target compound carries the tetrazole at the N‑1 position directly attached to a cyclohexyl ring, a regiochemistry that alters the spatial presentation of hydrogen‑bond acceptors compared to the N‑2‑substituted comparator [2]. While no direct bioactivity data exist for the target compound, this scaffold‑specific EC₅₀ value serves as a quantitative reference point for evaluating the impact of tetrazole regiochemistry on T‑type calcium channel pharmacology [1].

Ion Channel Pharmacology Cav3 Channel Binding Affinity

Carbonyl Linker Presence: Microtubule Destabilisation Potential

The target compound's piperazine‑1‑carbonyl‑tetrazole architecture overlaps with the pharmacophore described by Wang et al. (2021), where a series of 1‑aryl‑5‑(4‑arylpiperazine‑1‑carbonyl)‑1H‑tetrazoles demonstrated microtubule‑destabilising activity [1]. The lead compound 6‑31 inhibited tubulin polymerisation and arrested SGC‑7901 gastric cancer cells in G₂/M phase [1]. In contrast, the tetrazole‑linked piperazine analog lacking the carbonyl spacer (e.g., 1‑benzhydryl‑4‑(1‑phenyl‑1H‑tetrazol‑5‑yl)‑piperazine, ChemSpider ID 1196973) has no reported tubulin activity, indicating that the carbonyl group is critical for the microtubule‑destabilising mechanism . The target compound's carbonyl‑bridged tetrazole‑cyclohexyl motif is thus expected to recapitulate this pharmacophoric requirement, differentiating it from non‑carbonyl tetrazole‑piperazine compounds [1].

Anticancer Tubulin Polymerisation Cytotoxicity

Diphenylmethyl Steric Bulk: Differentiation from 4‑Fluorophenyl and 2,4‑Dimethylphenyl Analogs

The diphenylmethyl group provides substantially greater steric volume and π‑surface area compared to the 4‑fluorophenyl and 2,4‑dimethylphenyl substituents present in commercial analogs 1‑(4‑fluorophenyl)‑4‑{[1‑(1H‑tetrazol‑1‑yl)cyclohexyl]carbonyl}piperazine and 1‑(2,4‑dimethylphenyl)‑4‑{[1‑(1H‑tetrazol‑1‑yl)cyclohexyl]carbonyl}piperazine . Molecular docking studies on 1‑(diphenylmethyl)piperazine indicate that the diphenylmethyl moiety engages in hydrophobic packing interactions and potential π‑stacking within enzyme active sites [1]. Replacing the diphenylmethyl group with a mono‑substituted phenyl ring is expected to reduce binding complementarity for targets that exploit the larger hydrophobic pocket, a factor that cannot be compensated by distal modifications alone [1].

Structure‑Activity Relationship Lipophilic Efficiency Selectivity

High‑Value Research Applications for 1-(Diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine


T‑Type Calcium Channel (Cav3) Probe Development

The compound's tetrazole‑cyclohexyl‑carbonyl scaffold combined with a diphenylmethyl group offers a distinct chemotype for probing Cav3 channel pharmacology, as evidenced by the 7.64 μM EC₅₀ benchmark established for the closely related N‑2‑tetrazole analog BDBM77103 at Cav3.1 [1]. Its N‑1 tetrazole connectivity provides a tool to dissect the influence of hydrogen‑bond acceptor positioning on isoform selectivity (Cav3.1, Cav3.2, Cav3.3), enabling structure‑activity relationship studies that cannot be performed with the N‑2‑substituted comparator [1].

Microtubule‑Destabilising Agent Lead Optimisation

The carbonyl‑bridged tetrazole‑piperazine framework matches the pharmacophore essential for microtubule destabilisation identified by Wang et al. (2021), where compound 6‑31 demonstrated significant antiproliferative activity across SGC‑7901, A549, and HeLa cell lines [2]. The target compound's cyclohexyl substituent introduces conformational constraint absent in the published series, offering a systematic avenue for evaluating the impact of linker rigidity on tubulin binding and cytotoxicity [2].

Lipophilic Efficiency and CNS Penetration Optimisation

With an estimated logP increment of 1.0–1.5 units relative to the phenyl‑spacer comparator (ChemDiv D633‑0160; logP 3.62) , this compound serves as a strategic vehicle for investigating how elevated lipophilicity affects passive membrane permeability and central nervous system (CNS) penetration within the piperazine‑tetrazole series. The diphenylmethyl group's two‑ring π‑surface further modulates blood‑brain barrier penetration potential, positioning the compound as a reference structure for CNS drug‑discovery programs [3].

Physicochemical Property Benchmarking for Piperazine‑Tetrazole Libraries

The compound's unique combination of diphenylmethyl (high steric bulk), cyclohexyl (conformational flexibility), and tetrazole (H‑bond capacity) makes it a valuable calibration standard for computational models predicting solubility, logD, and protein binding within tetrazole‑containing screening libraries. Experimental determination of its logP, logD₇.₄, and aqueous solubility would bridge the gap between in silico predictions and empirical data for the broader 1‑carbonyl‑tetrazole‑piperazine class .

Quote Request

Request a Quote for 1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.